2-Hydroxy-3-methylisonicotinonitrile
Description
2-Hydroxy-3-methylisonicotinonitrile is a substituted pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position, a methyl group (-CH₃) at the 3-position, and a nitrile (-CN) substituent at the 4-position of the pyridine ring. Its reactivity is influenced by the electron-withdrawing nitrile group and the hydroxyl group, which may participate in hydrogen bonding or tautomeric equilibria.
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-9-7(5)10/h2-3H,1H3,(H,9,10) |
InChI Key |
DQZNQUXWMPMYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CNC1=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of solvents like ethanol and the addition of bases such as potassium hydroxide .
Industrial Production Methods
Industrial production of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridone derivatives, which can have enhanced biological and chemical properties .
Scientific Research Applications
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Pyridine Family
The structural features of 2-Hydroxy-3-methylisonicotinonitrile can be compared to other pyridine-based nitriles and hydroxylated derivatives. Key analogues include:
(a) 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
- Structure: This compound (Fig. 1) features a fused indole-pyridine system with a malononitrile substituent, contrasting with the simpler pyridine backbone of this compound .
- Bond Parameters: The bond distances in 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile (e.g., C=N: ~1.34 Å, C-C: ~1.45 Å) align closely with those observed in other nitrile-containing heterocycles, suggesting similar electronic delocalization patterns .
(b) 3-Methylisonicotinonitrile
- Functional Groups : Lacks the hydroxyl group at the 2-position, which diminishes its ability to form hydrogen bonds or tautomers.
- Reactivity: The absence of the -OH group reduces its acidity and limits applications in metal coordination chemistry compared to this compound.
(c) 2-Hydroxyisonicotinonitrile
Physicochemical and Reactivity Comparisons
Research Findings and Functional Differences
- Synthetic Utility: this compound’s hydroxyl group enhances its utility in coupling reactions (e.g., Suzuki-Miyaura) compared to non-hydroxylated analogues.
- Biological Activity: The hydroxyl group may improve bioavailability in drug candidates, as seen in related compounds like isoniazid derivatives. In contrast, malononitrile-containing analogues are often intermediates in kinase inhibitor synthesis .
- Thermal Stability: Methyl substitution at the 3-position increases thermal stability relative to unsubstituted hydroxyisonicotinonitriles, as observed in thermogravimetric analyses of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
